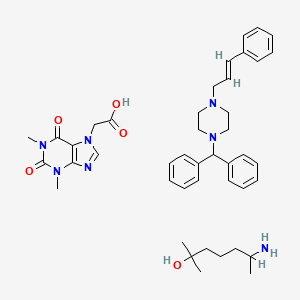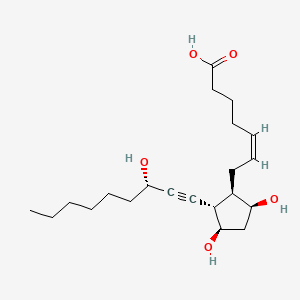
3-(3,5-Dimethyl-1-pyrazolyl)-5-phenyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1-pyrazolyl)-5-phenyl-1,2,4-triazine is a member of 1,2,4-triazines.
Scientific Research Applications
Chemical Reactions and Mechanisms : Ledenyova et al. (2018) studied the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing an ANRORC rearrangement followed by N-formylation. The reaction mechanism was explored through HPLC/MS, providing insights into the chemical behavior of similar triazine compounds (Ledenyova et al., 2018).
Molecular Structure Investigations : Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. They conducted molecular structure investigations using X-ray crystallography and DFT calculations, highlighting the intermolecular interactions and electronic properties of these compounds (Shawish et al., 2021).
Microwave-Assisted Synthesis : Díaz‐Ortiz et al. (2005) reported the microwave-assisted synthesis of N2,N4,N6-tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines. They explored the solvent-free conditions and the dynamic behavior of these compounds, which has implications for efficient synthesis and potential applications in supramolecular combinatorial synthesis (Díaz‐Ortiz et al., 2005).
Synthesis and Structure of Triazine Derivatives : Mojzych et al. (2005) described the synthesis and crystal and molecular structure of certain pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine compounds. The X-ray analysis of these compounds helped in understanding their molecular packing and intramolecular interactions, which are key in the design of similar heterocyclic compounds (Mojzych et al., 2005).
properties
Molecular Formula |
C14H13N5 |
|---|---|
Molecular Weight |
251.29 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-5-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C14H13N5/c1-10-8-11(2)19(18-10)14-16-13(9-15-17-14)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
CDEZKXULGHHICE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC(=CN=N2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CN=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{4-[2-(3,5-Dihydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-butyric acid](/img/structure/B1237877.png)





![(1S,4R,7S,8aR)-4-[(Z)-2,4-dimethyloct-2-enoyl]oxy-7-(1-formylvinyl)-8a-methyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1237889.png)



![5-{[(E)-5-Amino-tetrazol-1-ylimino]-methyl}-2-ethoxy-phenol](/img/structure/B1237895.png)
![N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B1237896.png)
